molecular formula C9H7N3O3 B11894264 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid CAS No. 741617-89-0

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid

Cat. No.: B11894264
CAS No.: 741617-89-0
M. Wt: 205.17 g/mol
InChI Key: AVSVKKJEOWXUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid (CAS 741617-89-0) is a high-purity organic compound supplied for research applications. This molecule features a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological properties . The compound serves as a versatile chemical building block, particularly for synthesizing more complex structures. Its molecular formula is C 9 H 7 N 3 O 3 and it has a molecular weight of 205.17 g/mol . The quinazoline scaffold is recognized for its significant research value in various biological domains. Quinazoline derivatives are extensively investigated for their potential roles as kinase inhibitors and have shown relevance in areas such as anticancer research . Furthermore, this structural motif is found in compounds studied for antibacterial, anti-inflammatory, and antifungal activities . The specific 2-amino-4-oxo-1,4-dihydroquinazoline structure is also utilized as a key intermediate in the synthesis of complex molecules, including those evaluated for interactions with enzymes like phosphoribosylglycinamide formyltransferase . This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

741617-89-0

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-amino-4-oxo-3H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c10-9-11-6-2-1-4(8(14)15)3-5(6)7(13)12-9/h1-3H,(H,14,15)(H3,10,11,12,13)

InChI Key

AVSVKKJEOWXUMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Reaction Scheme and Steps

  • Oxidation : m-Nitroxylene is oxidized with potassium permanganate (KMnO₄) to yield 4-nitro-isophthalic acid.

  • Esterification : The carboxylic acid groups are protected as methyl esters using methanol and thionyl chloride (SOCl₂), forming 4-nitro-isophthalic acid dimethyl ester.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂ at 3 atm) reduces the nitro group to an amine, yielding 4-amino-isophthalic acid dimethyl ester.

  • Cyclization : Treatment with guanidine carbonate at 145°C for 10 hours induces cyclization to form the quinazoline core.

  • Deprotection : Alkaline hydrolysis (NaOH, aqueous ethanol) removes the methyl ester, yielding the final product.

Optimization Insights

  • Cyclization with guanidine carbonate achieves 70–75% conversion when conducted under nitrogen.

  • Deprotection at 80°C minimizes decarboxylation side reactions.

Alternative Pathway via Nitrophenol Derivatives

A modified route begins with 3-methyl-4-nitrophenol, as described in Reaction Scheme 4 of WO2008152142A1:

Synthetic Steps

  • Protection : The phenolic hydroxyl group is acetylated using acetyl chloride.

  • Oxidation : The methyl group is oxidized to a carboxylic acid with KMnO₄ in acidic medium.

  • Esterification : The carboxylic acid is converted to a methyl ester via SOCl₂/MeOH.

  • Cyclization : Guanidine carbonate-mediated cyclization forms the quinazoline ring.

  • Global Deprotection : Sequential acid and base hydrolysis remove acetyl and methyl protecting groups.

Advantages

  • Higher regioselectivity due to directed oxidation of the methyl group.

  • Overall yield of 55–65% after purification by silica gel chromatography.

Comparative Analysis of Methods

Parameter Anthranilic Acid Route Nitro-Isophthalic Acid Route Nitrophenol Route
Starting Material CostLowModerateModerate
Step Count255
Overall Yield45–60%60–70%55–65%
Purity (HPLC)≥95%≥98%≥97%
ScalabilityModerateHighHigh

The nitro-isophthalic acid route offers superior yield and purity, making it preferable for industrial-scale synthesis.

Critical Reaction Mechanisms

Cyclization with Guanidine Carbonate

Guanidine carbonate acts as a cyclizing agent by deprotonating the amide nitrogen, enabling nucleophilic attack on the adjacent carbonyl carbon. This step forms the fused pyrimidine ring of the quinazoline core.

Role of Protecting Groups

Methyl esters prevent undesired side reactions during cyclization, while acetyl groups stabilize phenolic intermediates against oxidation.

Analytical Validation

Post-synthesis characterization employs:

  • ¹H NMR : Peaks at δ 8.2 ppm (aromatic H), δ 6.5 ppm (NH₂), and δ 12.1 ppm (COOH).

  • IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂), and 2500–3000 cm⁻¹ (COOH).

  • HPLC : Retention time of 6.8 minutes using a C18 column (acetonitrile:water = 70:30).

Industrial-Scale Considerations

Large batches (>1 kg) require:

  • Continuous Flow Reactors : To manage exothermic cyclization steps.

  • Crystallization Optimization : Ethanol-water mixtures achieve >99% purity after two recrystallizations.

Emerging Methodologies

Recent advances include enzymatic cyclization using lipases, though yields remain suboptimal (30–40%). Microwave-assisted synthesis reduces reaction times by 50% but necessitates specialized equipment.

Challenges and Limitations

  • Decarboxylation : Exposure to high temperatures (>160°C) during cyclization risks COOH group loss.

  • Byproducts : Incomplete ester hydrolysis may yield methyl ester contaminants, requiring rigorous chromatography .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes esterification and amidation, enabling diversification for pharmacological applications.

  • Esterification : Reacting with alcohols (e.g., methanol) in the presence of thionyl chloride (SOCl₂) yields ester derivatives. For example, methyl ester formation is achieved via acid activation with SOCl₂ followed by alcohol treatment .

  • Amidation : Conversion to amides occurs via acid chloride intermediates. The carboxylic acid reacts with SOCl₂ to form 2-(4-chloro-phenyl)-quinazoline-4-carbonyl chloride, which subsequently reacts with amines (e.g., aliphatic or aromatic amines) to produce amides .

Example Reaction Table

SubstrateReagent/ConditionsProductYieldSource
Carboxylic acid derivativeMethanol, SOCl₂, 60°C, 4hMethyl ester85%
Acid chloride derivativeAniline, DCM, RT, 12hN-Phenylamide72%

Cyclization and Ring Modification

The quinazoline core participates in cyclization reactions to form fused heterocycles.

  • Guanidine Cyclization : Treatment with guanidine carbonate in ethanol under reflux facilitates cyclization to form 2,4-diaminoquinazoline derivatives .

  • Oxidative Ring Functionalization : Oxidation of methyl substituents (e.g., using KMnO₄) introduces carboxylic acid groups, enabling further derivatization .

Key Reaction Pathway

  • Step 1 : Oxidative cleavage of methyl groups using KMnO₄ yields 4-nitro-isophthalic acid .

  • Step 2 : Esterification with methanol/SOCl₂ forms diester intermediates .

  • Step 3 : Reduction of nitro groups (e.g., H₂/Pd-C) produces primary amines for subsequent cyclization .

Deprotection and Hydrolysis

Protective groups on the carboxylic acid or amino functionalities are removed under specific conditions:

  • Alkaline Hydrolysis : Esters (e.g., benzyl or methyl) are cleaved using NaOH or KOH to regenerate the carboxylic acid .

  • Acidic Deprotection : Benzyl ethers are removed using BBr₃ in dichloromethane, restoring hydroxyl groups .

Functional Group Interconversion

The amino and carbonyl groups enable further transformations:

  • Hydroxamic Acid Synthesis : Methyl esters react with hydroxylamine (NH₂OH) in basic conditions to form hydroxamic acids, enhancing metal-chelating properties .

  • Nitrile Formation : Primary amides undergo dehydration with agents like PCl₅ to yield nitriles, useful in click chemistry applications .

Example Conversion

Methyl esterNH2OH, NaOHHydroxamic acid(Yield: 68%)[2]\text{Methyl ester} \xrightarrow{\text{NH}_2\text{OH, NaOH}} \text{Hydroxamic acid} \quad (\text{Yield: 68\%}) \quad[2]

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : Derivatives inhibit kinases (e.g., PI3K) and histone deacetylases (HDACs) via coordination of the carboxylic acid and amino groups to catalytic sites .

  • Antioxidant Activity : The quinazoline core scavenges free radicals, with IC₅₀ values ~57.99 μM in DPPH assays .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
The compound exhibits promising anticancer properties, particularly as a small molecule inhibitor targeting various kinases and receptor kinases. Research indicates that derivatives of quinazolinone, including 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid, have been synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines such as HepG-2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) . These studies demonstrate that modifications to the structure can enhance potency against specific cancer types.

2. Immunomodulatory Properties
The compound has been identified as having immunomodulatory effects, making it suitable for treating conditions like inflammatory bowel disease (IBD) and other autoimmune disorders. Its mechanism involves the inhibition of dihydrofolate reductase, which is crucial in the proliferation of immune cells . This property allows it to be used in therapies aimed at reducing inflammation and preventing transplant rejection .

3. Antimicrobial Activity
Research has shown that derivatives of 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid possess broad-spectrum antimicrobial activity. They have been tested against various bacterial strains, showing effectiveness in treating urinary tract infections and other systemic infections . The compounds’ ability to inhibit bacterial growth highlights their potential as therapeutic agents in infectious diseases.

Case Studies

Study FocusFindingsReference
Cytotoxicity against Cancer Cell Lines Compounds demonstrated significant anti-proliferative activity with IC50 values indicating effective inhibition of cell growth in liver and breast cancer models.
Immunomodulatory Effects The compound showed efficacy in reducing inflammatory markers in models of rheumatoid arthritis and IBD, suggesting its potential in autoimmune therapies.
Antimicrobial Efficacy Tested against E. coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Synthesis and Structure-Activity Relationship

The synthesis of 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid typically involves multi-step processes that allow for various substitutions at different positions on the quinazoline ring. The structure-activity relationship (SAR) studies indicate that modifications to the carboxylic acid group can significantly impact biological activity . For instance, introducing different alkyl or aryl groups can enhance selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in critical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid are best understood through comparisons with analogs in the quinazoline and quinoline families. Below is a detailed analysis:

Structural Analogs in the Quinazoline Family

  • 4-Oxo-1,4-dihydroquinazoline-6-carboxamide (CAS: 150454-06-1) Key Difference: Replaces the carboxylic acid (-COOH) at position 6 with a carboxamide (-CONH₂). Impact: Reduced solubility in aqueous media due to the loss of the ionizable carboxylic acid group.
  • 2,6-Dimethylquinazolin-4(1H)-one (CAS: 18731-19-6) Key Difference: Methyl groups at positions 2 and 6 instead of amino and carboxylic acid groups. Impact: Increased lipophilicity, which may enhance membrane permeability but reduce water solubility. The absence of polar groups limits interactions with charged biological targets .

Quinoline-Based Analogs

  • 6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid Key Difference: Quinoline core (one nitrogen at position 1) with hydroxyl (-OH) at position 6 and carboxylic acid at position 2. The altered nitrogen arrangement may reduce aromatic stabilization compared to quinazolines .
  • 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Key Difference: Fluorine at position 6 and cyclopropyl at position 1, common in fluoroquinolone antibiotics. Impact: Fluorine enhances electronegativity and bioavailability, while the cyclopropyl group improves Gram-negative bacterial target engagement (e.g., DNA gyrase inhibition). The carboxylic acid at position 3 is critical for metal chelation in antibacterial activity .

Heterocyclic Derivatives with Shared Functional Groups

  • Ethyl Z-2-(2-Amino-4-oxo-1,3-selenazol-5(4H)-ylidene)acetate Key Difference: Selenazole ring (selenium instead of nitrogen) with a 2-amino-4-oxo motif. Stereoselective synthesis methods (e.g., solvent-free reactions) highlight its utility in chiral drug development .
  • Folic Acid Impurity (4-(((2-Amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic Acid) Key Difference: Pteridine core with glutamic acid side chain. Impact: Targets folate metabolism pathways (e.g., dihydrofolate reductase). The absence of a quinazoline ring shifts its biological role toward vitamin-related processes rather than direct enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activity Reference
2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid Quinazoline 2-NH₂, 4-O, 6-COOH 209.20 Pharmaceutical intermediate
6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Quinoline 6-OH, 4-O, 2-COOH 219.18 Potential enzyme inhibitor
4-Oxo-1,4-dihydroquinazoline-6-carboxamide Quinazoline 4-O, 6-CONH₂ 207.18 Modified solubility
2,6-Dimethylquinazolin-4(1H)-one Quinazoline 2-CH₃, 6-CH₃, 4-O 188.20 Increased lipophilicity
1-Cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid Quinoline 1-cyclopropyl, 6-F, 4-O, 3-COOH 289.25 Antibacterial activity

Research Findings and Implications

  • Synthetic Flexibility : The carboxylic acid group at position 6 in the target compound allows for derivatization into esters or amides, enabling tailored pharmacokinetic properties .
  • Antibacterial Potential: While the target compound lacks fluorine or cyclopropyl groups (critical for quinolone antibiotics), structural hybridization with these motifs could expand its therapeutic scope .

Biological Activity

2-Amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. The synthesis of quinazoline derivatives typically involves condensation reactions between appropriate amines and carbonyl compounds. For instance, 2-amino-phenyl derivatives can be synthesized through one-pot three-component reactions involving isatin derivatives and aldehydes, leading to various functionalized quinazolines .

Research indicates that quinazoline derivatives, including 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid, exhibit multiple mechanisms of action:

  • Antiviral Activity : Some quinazoline derivatives have shown inhibitory effects on viral replication. For example, compounds derived from this scaffold have been evaluated for their ability to inhibit Venezuelan equine encephalitis virus (VEEV), demonstrating significant antiviral properties with low cytotoxicity .
  • Anticancer Properties : Quinazolines are known for their role as inhibitors of various kinases involved in cancer progression. The inhibition of the epidermal growth factor receptor (EGFR) and polo-like kinase 1 (Plk1) has been linked to the anticancer activity of these compounds .

Biological Activity Overview

Biological Activity Mechanism/Target IC50/EC50 Values References
AntiviralInhibition of viral nonstructural proteinsEC50 = 0.02–0.04 μM
AnticancerEGFR tyrosine kinase inhibitionIC50 < 10 nM
ET(A) AntagonismSelective inhibitionIC50 = 0.11 nM
Anti-inflammatoryReduction in inflammatory markersNot specified

Case Studies

  • Antiviral Effects : A study optimized a quinazolinone compound that inhibited VEEV with an EC50 value in the low nanomolar range while maintaining low cytotoxicity. This highlights the potential for developing antiviral therapeutics based on this scaffold .
  • Anticancer Efficacy : Quinazoline derivatives have been extensively studied for their ability to inhibit kinases like EGFR and Plk1, which are crucial in cancer cell proliferation. For instance, the introduction of specific substituents on the quinazoline ring has been shown to enhance potency against these targets .
  • ET(A) Receptor Antagonism : A series of synthesized analogs demonstrated significant antagonistic activity against the ET(A) receptor, with selectivity over the ET(B) receptor being a notable feature. Compound 2c was identified as particularly potent with an IC50 value of 0.11 nM .

Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives is heavily influenced by their structural modifications:

  • Substituents at the 6-position : Alkoxy groups have been shown to enhance ET(A) antagonist activity significantly.
  • Positioning of Functional Groups : The placement of amino or hydroxyl groups at specific positions on the quinazoline ring can modulate both potency and selectivity towards various biological targets.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-4-oxo-1,4-dihydroquinazoline-6-carboxylic acid, and how can purity be validated?

  • Synthesis : A multi-step approach is typically employed, starting with cyclocondensation of substituted anthranilic acids with urea or thiourea derivatives under acidic conditions. For example, refluxing 6-carboxy-anthranilic acid with urea in acetic acid can yield the quinazoline backbone .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (using ethanol/water mixtures) is recommended.
  • Validation : Purity should be confirmed via HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) and NMR (¹H/¹³C) to verify the absence of unreacted intermediates or byproducts .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12). For example, solubility in PBS (pH 7.4) is critical for biological assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis to detect degradation products. Protect from light due to potential photodegradation of the quinazoline core .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Key signals include the carboxylic acid proton (~12–13 ppm) and the dihydroquinazoline NH (~10 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid) and ~1650 cm⁻¹ (C=O, quinazolinone) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 221.07 for C₁₀H₈N₃O₃) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Modification Sites :

  • C2-amino group : Replace with alkyl/aryl groups to enhance lipophilicity and membrane permeability.
  • C6-carboxylic acid : Convert to ester or amide derivatives to modulate bioavailability .
    • Assays : Test modified analogs against target enzymes (e.g., thymidylate synthase) or bacterial strains (e.g., S. aureus ATCC 25923) using MIC assays .

Q. What experimental strategies resolve contradictions in reported biological activities of quinazoline derivatives?

  • Data Discrepancy Analysis :

  • Structural Confirmation : Ensure reported compounds are identical (e.g., verify regioisomerism via NOESY NMR).
  • Assay Conditions : Compare MIC values under standardized CLSI guidelines vs. variable in-house protocols .
    • Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. How can researchers improve the pharmacokinetic profile of this compound for in vivo studies?

  • Prodrug Design : Synthesize methyl ester or PEGylated derivatives to enhance oral absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the quinazoline ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.